3,3-diphenyl-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propanamide
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Overview
Description
The compound “3,3-diphenyl-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propanamide” is a complex organic molecule that contains several functional groups including a propanamide group, a pyrazole group, and a thiophene group . These groups are common in many pharmaceuticals and biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information or an existing study on this compound, it’s difficult to provide a detailed analysis .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its molecular structure and the conditions under which it’s reacted. Again, without specific studies or data on this compound, it’s challenging to provide a detailed analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics like melting point, boiling point, solubility, and reactivity. These properties are typically determined through laboratory analysis .Scientific Research Applications
Fluorescent Materials and Probes
The synthesis of 1,3,5-trisubstituted-1H-pyrazoles, including our compound of interest, has been achieved efficiently using vitamin B1 as a catalyst. These pyrazoles exhibit fluorescence properties, transitioning from orange-red to cyan in different solvents. Specifically, when an electron-withdrawing group is attached to acetophenone (as seen in compound 5i), the resulting pyrazole displays this color variation. Notably, compound 5i has been employed as a metal ion fluorescent probe, demonstrating excellent selectivity for Ag+ detection .
Antibacterial and Anticancer Activities
Pyrazoline derivatives, including those containing the pyrazole moiety, have shown promise in the field of medicine. They have been investigated for their antibacterial, anticancer, anticonvulsant, and anti-inflammatory properties. These compounds could potentially contribute to the development of novel therapeutic agents .
Photoluminescent and Photorefractive Materials
Triarylpyrazoline compounds, such as our target compound, exhibit excellent fluorescence, making them suitable for photoluminescent and photorefractive materials. Their stability, washing resistance, and hole transport characteristics are advantageous for these applications .
Textile Industry: Fluorescent Whitening Agents
In the textile industry, triarylpyrazoline compounds have been utilized as fluorescent whitening agents. Their ability to enhance the brightness and appearance of textiles makes them valuable in this context .
High-Tech Applications: Laser Dyes and Fluorescent Probes
Recent advancements have seen the use of pyrazoline derivatives, including our compound, as laser dyes and fluorescent probes in high-tech fields. Their unique properties make them attractive for cutting-edge applications .
Cytotoxic Activity
While not directly mentioned for our specific compound, related pyrazolines have demonstrated in vitro cytotoxic efficiency. Some derivatives exhibited remarkable cytotoxic activity, making them potential candidates for further investigation .
Mechanism of Action
Safety and Hazards
Future Directions
Future research on this compound could involve determining its physical and chemical properties, studying its synthesis and reactions, and investigating its potential biological activity. This could involve laboratory experiments and potentially preclinical or clinical trials if the compound shows promise as a drug candidate .
properties
IUPAC Name |
3,3-diphenyl-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3OS/c30-25(16-22(19-10-4-1-5-11-19)20-12-6-2-7-13-20)27-26-23-17-31-18-24(23)28-29(26)21-14-8-3-9-15-21/h1-15,22H,16-18H2,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEEOBLPWGXTYLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)C3=CC=CC=C3)NC(=O)CC(C4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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